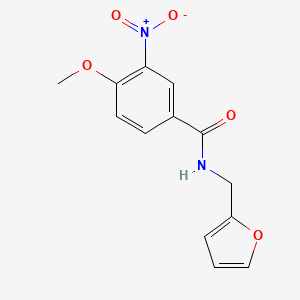
N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-N'-ethylthiourea, also known as Benzylpiperazine-2-thiourea (BZPT), is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. BZPT belongs to the class of thiourea derivatives, which are known for their diverse biological activities.
科学研究应用
BZPT has been studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. In cancer research, BZPT has been shown to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, BZPT has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disease research, BZPT has been shown to protect neurons from oxidative stress and inflammation.
作用机制
The mechanism of action of BZPT is not fully understood. However, it has been suggested that BZPT exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. BZPT has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
BZPT has been shown to have various biochemical and physiological effects. In vitro studies have shown that BZPT inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of acetylcholinesterase and tyrosinase. In vivo studies have shown that BZPT improves glucose tolerance and insulin sensitivity, protects neurons from oxidative stress and inflammation, and inhibits the growth of tumors.
实验室实验的优点和局限性
BZPT has several advantages for lab experiments. It is relatively easy to synthesize, and its biological effects can be easily measured using various assays. However, BZPT also has several limitations. It has low solubility in water, which can limit its use in in vivo studies. It also has low stability, which can limit its shelf life.
未来方向
There are several future directions for BZPT research. One direction is to study the potential therapeutic applications of BZPT in other fields of medicine, such as cardiovascular disease and inflammation. Another direction is to study the structure-activity relationship of BZPT and its analogs to identify more potent and selective compounds. Finally, more studies are needed to fully understand the mechanism of action of BZPT and its biological effects.
In conclusion, BZPT is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. It has been shown to have various biological effects, including inhibiting the growth of cancer cells, improving glucose tolerance and insulin sensitivity, and protecting neurons from oxidative stress and inflammation. Although BZPT has several advantages for lab experiments, it also has limitations that need to be addressed. Further research is needed to fully understand the potential of BZPT as a therapeutic agent.
合成方法
BZPT can be synthesized using a simple two-step reaction. The first step involves the reaction of 1,3-benzodioxole with benzylamine to form N-benzyl-1,3-benzodioxole-5-carboxamide. The second step involves the reaction of the carboxamide with thiourea to form BZPT. The overall yield of the synthesis is approximately 50%.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-12-11(16)13-6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBSTUAPXDTNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-ethylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)
![3-{[(benzoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5710832.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5710833.png)
![3-(4-morpholinyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenepropanohydrazide](/img/structure/B5710837.png)

![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710853.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5710863.png)
![4-[2-(2-pyridinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5710866.png)
![(4-aminophenyl)[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B5710872.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710876.png)
![2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5710877.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5710888.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5710892.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B5710906.png)